molecular formula C18H15ClN2O2 B4520512 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide

Cat. No.: B4520512
M. Wt: 326.8 g/mol
InChI Key: LOJYTASSUNFJGS-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which combines a quinoline moiety with a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine .

Scientific Research Applications

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, some quinoline derivatives are known to inhibit α-glucosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide typically involves the reaction of 3-chloro-N-methylbenzamide with 2-hydroxyquinoline-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-methylbenzamide stands out due to its specific combination of a chloro-substituted benzamide and a hydroxyquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-chloro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-21(18(23)13-6-4-7-15(19)10-13)11-14-9-12-5-2-3-8-16(12)20-17(14)22/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJYTASSUNFJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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